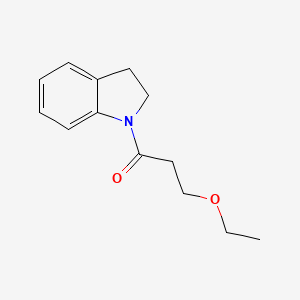

1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one

説明

1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one is a ketone derivative featuring a 2,3-dihydroindole (indoline) core linked to a propan-1-one chain substituted with an ethoxy group. The indoline moiety provides a partially saturated bicyclic structure, which may enhance stability compared to fully aromatic indoles.

特性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-3-ethoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-10-8-13(15)14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWNIUICYHOVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one can be achieved through several methods. One common approach involves the cyclization of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis . Another method includes the reduction of indole derivatives, intramolecular Diels–Alder synthesis, and catalytic synthesis . These methods often require specific reaction conditions such as the use of acidic or basic catalysts, specific temperatures, and solvents.

Industrial Production Methods

Industrial production of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is a widely used method in industrial settings, where hydrazine and aniline derivatives are reacted in aqueous media using acidic ionic liquids as catalysts .

化学反応の分析

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2,3-dione derivatives, while reduction can produce various reduced forms of the indoline ring.

科学的研究の応用

Biological Activities

Research has indicated that compounds with indole structures often exhibit significant pharmacological properties. The following are notable applications of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one:

Antimicrobial Activity

Studies have shown that derivatives of indole can possess antimicrobial properties. For instance, a related compound demonstrated efficacy against various bacterial strains, suggesting that 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one may also exhibit similar effects.

Anticancer Properties

Indole derivatives are frequently investigated for their anticancer potential. A study highlighted the synthesis of various indole-based compounds that showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

Neuroprotective Effects

Research into neuroprotective agents has identified indole derivatives as potential candidates for treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is particularly relevant.

Case Studies

Several case studies have explored the applications of related indole compounds, providing insights into their therapeutic potential:

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of indole-fused lactones, demonstrating their effectiveness against Mycobacterium tuberculosis. The study's findings suggest that modifications to the indole structure can enhance biological activity, indicating a pathway for developing new anticancer agents based on 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one .

Case Study 2: Neuroprotective Mechanisms

Research highlighted in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of certain indole derivatives. These compounds were shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting that 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one may have similar protective properties .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, indoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related indole/indoline derivatives, highlighting molecular features, synthesis, and properties.

Key Research Findings

Substitutions like fluorophenyl () or tetrazole () introduce electronic effects that modulate pharmacokinetic properties, such as metabolic stability .

Synthetic Methodologies: High yields (76–92%) for isoindolinones (1ad, 1h) were achieved using (Z)-benzylideneisobenzofuran-1(3H)-one precursors and column chromatography . Enone derivatives (e.g., Compound 4) were synthesized via condensation reactions, with optimized conditions improving purity .

Spectroscopic Signatures: Carbonyl stretches in IR spectra for ketones and isoindolinones consistently appear near 1674–1682 cm⁻¹, aligning with the target compound’s expected range .

Pharmacological Potential: Indole- and indoline-based compounds are recurrent intermediates in anticancer and antiviral agents. For example, Compound 4 is critical in osimertinib synthesis , while tetrazole-containing analogs show promise in HIV research .

生物活性

The compound 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one is a derivative of indole, a significant structure in medicinal chemistry known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one can be represented as follows:

This compound features an indole moiety, which is often linked to various biological activities due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties . In particular, the compound has been tested against various bacterial strains including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

In vitro studies indicate that 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one demonstrates effective inhibition of bacterial growth, comparable to established antibiotics .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity . Studies have indicated that indole derivatives possess the ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds suggest potent antitubercular effects .

Cytotoxicity and Anticancer Potential

Cytotoxicity assays reveal that 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one exhibits varying levels of cytotoxic effects on different cancer cell lines. Notably, it has shown promising results against V-79 hamster fibroblast cells with a significant reduction in viability at higher concentrations . This suggests potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the indole structure allows for interactions with various receptors and enzymes involved in critical biological pathways. The following mechanisms have been proposed:

- Inhibition of bacterial cell wall synthesis : Similar to other antibiotics.

- Interference with DNA replication : Potentially affecting cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study published in Biological Research evaluated the antimicrobial activity of several indole derivatives, including 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one. The results indicated a strong correlation between structural modifications and antimicrobial potency .

Study 2: Antitubercular Activity

In research conducted by HAL, several indole derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that modifications to the indole structure significantly enhanced antitubercular activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving indoline derivatives. For example, sulfonylation of indole precursors followed by ketone formation (e.g., using propanone derivatives) is a common approach. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalysts (e.g., p-toluenesulfonic acid, as seen in analogous indole syntheses) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for obtaining high yields (>80%) .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the indoline backbone, ethoxy group ( 1.2–1.4 ppm for CH, 3.4–3.6 ppm for CH), and ketone moiety ( 200–210 ppm in C) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry (ESI+) verifies molecular ion peaks (e.g., [M+H] at m/z 234.16 for CHNO) and purity (>95%) .

- FT-IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Methodological Answer : Begin with broad-spectrum assays:

- Antimicrobial Activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .

- Enzyme Inhibition : Screen against HIV integrase or proteases using fluorescence-based assays (e.g., Förster resonance energy transfer (FRET) for binding affinity, IC determination) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., HIV integrase). Focus on hydrophobic pockets and hydrogen-bonding residues (e.g., Asp64, Glu152 in HIV integrase) .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Studies : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO% variations) and cell lines (e.g., HEK293 vs. HeLa) .

- Dose-Response Reevaluation : Conduct full IC/EC curves (0.1–100 µM) to identify non-linear effects.

- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding kinetics if FRET data is inconsistent) .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters or PEGylation at the ethoxy group to enhance aqueous solubility .

- Nanocarriers : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption. Optimize logD (1–3) via substituent modification .

Q. What catalytic systems improve regioselectivity in functionalizing the indoline ring?

- Methodological Answer :

- Transition Metal Catalysts : Pd(OAc)/XPhos for C-H activation at the 5-position of indoline .

- Organocatalysts : Proline derivatives for asymmetric alkylation of the ketone moiety .

- Microwave Assistance : Reduce reaction times (30 min vs. 24 h) and improve yield by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。